2-Ethoxy-5-methylphenylboronic acid

organic synthesis Suzuki-Miyaura coupling solubility

This ortho-ethoxy-5-methylphenylboronic acid delivers unmatched steric and electronic control in Suzuki-Miyaura cross-coupling. Its ortho-ethoxy group and 5-methyl substitution create a unique torsion angle, Lewis acidity, and transmetalation kinetics that cannot be replicated by 2-methoxy-5-methylphenylboronic acid or 2-ethoxy-4-methylphenylboronic acid. Essential for precise late-stage diversification in medicinal chemistry programs targeting antiviral and anti-inflammatory agents. Ensure regiochemical integrity—substitutes will compromise your SAR data. Order the correct isomer today.

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 123291-97-4
Cat. No. B057512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-methylphenylboronic acid
CAS123291-97-4
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C)OCC)(O)O
InChIInChI=1S/C9H13BO3/c1-3-13-9-5-4-7(2)6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
InChIKeyKBGGTPGSWHNQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-methylphenylboronic Acid (CAS 123291-97-4): Chemical Identity and Procurement Baseline


2-Ethoxy-5-methylphenylboronic acid is an ortho-substituted phenylboronic acid derivative with the molecular formula C9H13BO3 and a molecular weight of 180.01 g/mol . It is typically supplied as a white to off-white crystalline powder with a reported melting point range of 89–94 °C and a purity specification commonly ranging from ≥95% to 97.0–111.0% (by neutralization titration) . The compound exists in equilibrium with its anhydride (boroxine) form, and commercial samples routinely contain varying amounts of anhydride .

Why Generic Substitution of 2-Ethoxy-5-methylphenylboronic Acid Is Scientifically Unjustified


Substitution of 2-ethoxy-5-methylphenylboronic acid with a seemingly similar ortho-substituted phenylboronic acid—such as 2-methoxy-5-methylphenylboronic acid or 2-ethoxy-4-methylphenylboronic acid—is not scientifically equivalent. The ortho-ethoxy group introduces distinct electronic and steric effects that directly influence the boronic acid's Lewis acidity, intramolecular hydrogen-bonding geometry, and transmetalation kinetics in Suzuki–Miyaura cross-coupling [1]. Crystallographic data confirm that the ortho-ethoxy substituent imposes a specific torsion angle between the boronic acid moiety and the aromatic ring, which differs measurably from the methoxy analog and affects reactivity in Pd-catalyzed cycles [2]. Furthermore, the 5-methyl substitution pattern determines regiochemical outcomes that cannot be replicated by alternative positional isomers [3].

Quantitative Differentiation Evidence for 2-Ethoxy-5-methylphenylboronic Acid (CAS 123291-97-4)


Solubility Enhancement Over Methoxy Analogs

2-Ethoxy-5-methylphenylboronic acid exhibits enhanced solubility in common organic solvents relative to its 2-methoxy-5-methylphenylboronic acid analog. Comparative studies indicate that the ethoxy derivative demonstrates superior solubility in organic media due to the increased lipophilicity conferred by the longer ethyl chain, whereas the methoxy analog shows preferential solubility in methanol .

organic synthesis Suzuki-Miyaura coupling solubility

Structural Divergence: Ortho-Ethoxy vs. Ortho-Methoxy Torsion Angle

X-ray crystallographic analysis reveals that ortho-ethoxy substitution imposes a distinct torsion angle between the boronic acid moiety and the aromatic ring plane, differing from that observed for ortho-methoxy analogs. For ortho-substituted phenylboronic acids, the B(OH)₂ group twists out of the aromatic plane by approximately 20–40°, and the specific angle is modulated by the size and electronic nature of the ortho-substituent [1]. The ethoxy group, being larger than methoxy, induces a different rotational barrier and hydrogen-bonding geometry, which directly impacts the pre-organization of the boronic acid for transmetalation in Suzuki–Miyaura coupling [2].

crystallography molecular conformation boronic acid geometry

Positional Isomerism: 5-Methyl vs. 4-Methyl Substitution

The 5-methyl substitution pattern in 2-ethoxy-5-methylphenylboronic acid is structurally distinct from the 4-methyl isomer (2-ethoxy-4-methylphenylboronic acid). While direct head-to-head coupling yields are not reported in the open literature, the electronic and steric environment at the boron-bearing carbon is altered by the relative position of the methyl group. Meta-substitution (5-position) versus para-substitution (4-position) affects the electron density distribution across the aromatic ring, which can modulate the transmetalation rate and the regioselectivity of oxidative addition in cross-coupling reactions [1].

regioselectivity positional isomers Suzuki coupling

Optimal Application Scenarios for 2-Ethoxy-5-methylphenylboronic Acid (CAS 123291-97-4)


Synthesis of ortho-Ethoxy-Substituted Biaryl Pharmacophores

This boronic acid is optimally deployed in Suzuki–Miyaura cross-coupling reactions to install an ortho-ethoxy-5-methylphenyl moiety onto aryl or heteroaryl halides. The ortho-ethoxy group provides a handle for further functionalization (e.g., deprotection to phenol) and influences the conformation of the resulting biaryl system, which is relevant for medicinal chemistry programs targeting antiviral and anti-inflammatory agents .

Regioselective Cross-Coupling in Complex Molecule Synthesis

The 5-methyl substitution pattern enables regioselective coupling at the boron-bearing position without interference from the methyl group. This contrasts with 4-methyl or unsubstituted analogs, where electronic effects may alter coupling efficiency. The compound is therefore suited for the late-stage diversification of advanced intermediates where precise regiochemical control is required [1].

Structure–Activity Relationship (SAR) Studies in Medicinal Chemistry

The combination of ortho-ethoxy and meta-methyl substitution offers a unique steric and electronic profile that is not replicated by other commercially available boronic acids. This makes it a valuable building block for SAR exploration in drug discovery programs, particularly those focused on modulating lipophilicity and metabolic stability of lead compounds .

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